molecular formula C8H12Cl2N4 B1435397 {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride CAS No. 1803600-25-0

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride

Cat. No. B1435397
CAS RN: 1803600-25-0
M. Wt: 235.11 g/mol
InChI Key: KWAPBEQUAPMRDK-UHFFFAOYSA-N
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Description

“{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride” is a chemical compound with the molecular weight of 235.12 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4.2ClH/c1-12-7-5-10-3-2-6 (7)11-8 (12)4-9;;/h2-3,5H,4,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its NMR spectrum has been reported .

Scientific Research Applications

  • Synthesis of Novel Compounds : This compound is used in the synthesis of new chemical entities. For instance, Mihorianu et al. (2010) have developed efficient methods for synthesizing imidazo[1,5-a]pyridine derivatives, starting from related compounds. These methods yield good results and are confirmed by X-ray crystallography methods (Mihorianu et al., 2010).

  • Catalysis in Chemical Reactions : Sankaralingam and Palaniandavar (2014) explored the use of similar compounds in catalyzing the hydroxylation of alkanes. These complexes displayed efficient catalytic activity, highlighting the role of these compounds in facilitating important chemical transformations (Sankaralingam & Palaniandavar, 2014).

  • Facilitating Chemical Synthesis : Ramesha et al. (2016) demonstrated an efficient method for synthesizing imidazo[1,5-a]pyridines using related compounds. This method offers advantages like mild conditions, short reaction time, and high yields, which are critical in chemical synthesis (Ramesha et al., 2016).

  • Optical and Luminescent Properties : Volpi et al. (2017) investigated the optical properties of new imidazo[1,5-a]pyridines, showcasing their potential for technological applications due to their tunable luminescence and large Stokes' shifts (Volpi et al., 2017).

  • Antimicrobial Applications : Kansagara et al. (2016) synthesized compounds with an imidazo[1,2-a]pyridine fragment, which were evaluated for their antibacterial and antifungal activities. The compounds showed promising results, suggesting potential antimicrobial applications (Kansagara, Dangar, & Shah, 2016).

  • Antitubercular Activity : Harer and Bhatia (2015) explored the use of imidazo[4,5-b]pyridines as inhibitors of Lumazine synthase in M. tuberculosis, indicating potential applications in antitubercular therapy (Harer & Bhatia, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

(3-methylimidazo[4,5-c]pyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-12-7-5-10-3-2-6(7)11-8(12)4-9;;/h2-3,5H,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAPBEQUAPMRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803600-25-0
Record name {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 2
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 4
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 6
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride

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